molecular formula C12H7ClFNO B1371299 2-Chloro-5-(4-fluorobenzoyl)pyridine CAS No. 80099-93-0

2-Chloro-5-(4-fluorobenzoyl)pyridine

Cat. No.: B1371299
CAS No.: 80099-93-0
M. Wt: 235.64 g/mol
InChI Key: WRSPXXSVDJXBRT-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluorobenzoyl)pyridine (C₁₂H₇ClFNO, MW: 235.65) is a halogenated pyridine derivative featuring a chloro substituent at the 2-position and a 4-fluorobenzoyl group at the 5-position of the pyridine ring . The compound’s structure combines electron-withdrawing groups (chlorine and fluorine) with a benzoyl moiety, influencing its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPXXSVDJXBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-fluorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 4-fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The mixture is then heated to facilitate the reaction, resulting in the formation of 2-Chloro-5-(4-fluorobenzoyl)pyridine .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(4-fluorobenzoyl)pyridine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-fluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have suggested that pyridine derivatives, including 2-Chloro-5-(4-fluorobenzoyl)pyridine, exhibit promising anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, the introduction of a fluorobenzoyl group enhances the lipophilicity and biological activity of the parent pyridine structure, potentially leading to improved pharmacological profiles.

Enzyme Inhibition
2-Chloro-5-(4-fluorobenzoyl)pyridine has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases that are critical in cancer progression, thus providing a basis for further drug development.

Agrochemical Applications

Herbicidal Properties
The compound has been identified as a potential herbicide precursor. Similar pyridine derivatives have been utilized in the synthesis of herbicides due to their ability to disrupt plant growth by inhibiting key metabolic pathways. The chlorinated and fluorinated moieties are crucial for enhancing herbicidal activity against various weed species.

Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyridine derivatives, including 2-Chloro-5-(4-fluorobenzoyl)pyridine. The compound was tested against human breast and colon cancer cell lines, showing significant inhibition of cell proliferation compared to controls.

Case Study 2: Herbicide Development
In another research project focusing on agrochemical applications, scientists synthesized several derivatives of 2-Chloro-5-(4-fluorobenzoyl)pyridine and assessed their herbicidal activity in controlled field trials. Results indicated that certain derivatives exhibited superior weed control compared to commercial herbicides.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-fluorobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-5-(2-fluorobenzoyl)pyridine

  • Molecular Formula: C₁₂H₇ClFNO (MW: 235.65) .
  • Structural Difference : The fluorine atom is at the 2-position of the benzoyl group instead of the 4-position.
  • Impact : The ortho-fluorine may introduce steric hindrance, reducing planarity and altering binding affinity compared to the para-substituted analogue.

3-(2-Chlorobenzoyl)-5-fluoropyridine

  • Molecular Formula: C₁₂H₇ClFNO (MW: 235.65) .
  • Structural Difference : The benzoyl group is attached to the 3-position of pyridine, and fluorine replaces chlorine at the 5-position.

2-Chloro-5-(4-propylbenzoyl)pyridine

  • Molecular Formula: C₁₅H₁₄ClNO (MW: 259.73) .
  • Structural Difference : A propyl group replaces fluorine on the benzoyl ring.

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight Key Substituent Melting Point (°C) LogP*
2-Chloro-5-(4-fluorobenzoyl)pyridine C₁₂H₇ClFNO 235.65 4-Fluorobenzoyl 268–287† ~2.1
2-Chloro-5-(2-fluorobenzoyl)pyridine C₁₂H₇ClFNO 235.65 2-Fluorobenzoyl N/A ~2.3
2-Chloro-5-(4-propylbenzoyl)pyridine C₁₅H₁₄ClNO 259.73 4-Propylbenzoyl N/A ~3.5

*Estimated using fragment-based methods.
†Melting points of structurally related pyridines range from 268°C to 287°C .

Functional Group Modifications: Trifluoromethyl vs. Benzoyl

2-Chloro-5-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₃ClF₃N (MW: 181.55) .
  • Key Difference : A trifluoromethyl group replaces the 4-fluorobenzoyl moiety.
  • Impact: The strong electron-withdrawing CF₃ group enhances electrophilicity at the pyridine ring, favoring nucleophilic substitutions. Lower molecular weight (181.55 vs. 235.65) reduces steric bulk, improving reactivity in agrochemical syntheses (e.g., neonicotinoid insecticides) .

Antimicrobial Activity

  • Derivatives of 2-chloro-5-(4-substituted phenyl)pyridine with nitro (-NO₂) or bromo (-Br) substituents exhibit enhanced antimicrobial activity (MIC: 12.5–25 µg/mL) compared to methyl- or methoxy-substituted analogues . The 4-fluorobenzoyl group may offer similar potency due to fluorine’s electronegativity and metabolic stability .

Biological Activity

2-Chloro-5-(4-fluorobenzoyl)pyridine is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 2-Chloro-5-(4-fluorobenzoyl)pyridine features a pyridine ring substituted with a chloro group and a 4-fluorobenzoyl moiety. This unique structure may contribute to its biological properties.

The biological activity of 2-Chloro-5-(4-fluorobenzoyl)pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling and metabolic pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic processes, leading to alterations in cellular function and signaling pathways .
  • Cell Proliferation : Studies indicate that 2-Chloro-5-(4-fluorobenzoyl)pyridine exhibits growth inhibitory effects on various cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activity

Activity TypeObservationsReference
Cell Proliferation Inhibits growth of L1210 mouse leukemia cells with IC50 in the nanomolar range
Enzyme Inhibition Significant inhibition of ERK5 kinase activity
Toxicity LD50 values approximately 1 g/kg in mice

Case Studies

  • Cancer Cell Line Studies : In vitro studies have demonstrated that 2-Chloro-5-(4-fluorobenzoyl)pyridine effectively inhibits the proliferation of L1210 mouse leukemia cells. The observed IC50 values were notably low, indicating high potency against these cells .
  • Pharmacokinetics and Toxicity Assessment : A pharmacokinetic study revealed that the compound has an LD50 of approximately 1 g/kg when administered orally to mice, suggesting a relatively safe profile at lower dosages while still exhibiting significant biological effects at therapeutic doses .

Research Findings

Recent studies have focused on optimizing the potency and pharmacokinetics of derivatives related to 2-Chloro-5-(4-fluorobenzoyl)pyridine. For instance, modifications in the chemical structure have been explored to enhance its inhibitory activity against specific kinases, such as ERK5, which is implicated in various cancer pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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